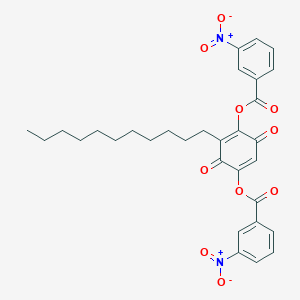![molecular formula C15H28N2O5 B12638611 2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate](/img/structure/B12638611.png)
2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate is a chemical compound with the molecular formula C13H26N2O • C2H2O4 and a molecular weight of 316.39 . This compound is known for its unique structure, which includes a morpholine ring and an azepane ring, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of 2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate typically involves the reaction of 2,6-dimethylmorpholine with azepane in the presence of suitable reagents and conditions. The reaction is often carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield.
Análisis De Reacciones Químicas
2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate can be compared with similar compounds such as:
2-{[(2R,6S)-2,6-Dimethyl-4-morpholinyl]methyl}azepane ethanedioate: This compound has a similar structure but may differ in its chemical properties and applications.
4-{[(2R,6S)-2,6-Dimethylmorpholin-4-yl]methyl}benzoic acid:
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Propiedades
Fórmula molecular |
C15H28N2O5 |
|---|---|
Peso molecular |
316.39 g/mol |
Nombre IUPAC |
(2S,6R)-4-(azepan-2-ylmethyl)-2,6-dimethylmorpholine;oxalic acid |
InChI |
InChI=1S/C13H26N2O.C2H2O4/c1-11-8-15(9-12(2)16-11)10-13-6-4-3-5-7-14-13;3-1(4)2(5)6/h11-14H,3-10H2,1-2H3;(H,3,4)(H,5,6)/t11-,12+,13?; |
Clave InChI |
HNAJHCGPJIRWJW-KOQCZNHOSA-N |
SMILES isomérico |
C[C@@H]1CN(C[C@@H](O1)C)CC2CCCCCN2.C(=O)(C(=O)O)O |
SMILES canónico |
CC1CN(CC(O1)C)CC2CCCCCN2.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide](/img/structure/B12638531.png)
![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide, 3-(benzoylamino)-N-[(1S)-2-(dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl-](/img/structure/B12638539.png)

![Benzenesulfonamide, 4-methoxy-N-[4-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12638542.png)
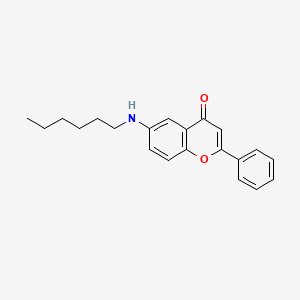
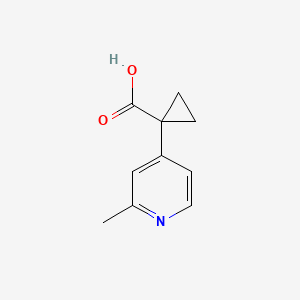
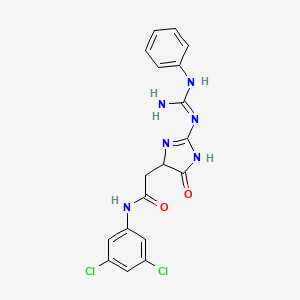

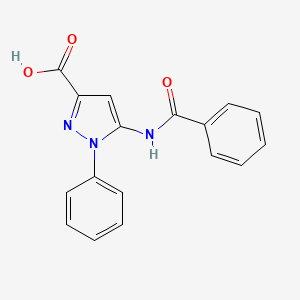
![2,6-Dimethyl-8-[(oxan-2-yl)oxy]octan-3-ol](/img/structure/B12638558.png)

![3-Piperidinecarboxylic acid, 1-[6-chloro-2-(methylamino)-4-pyrimidinyl]-6-methyl-, (3S,6R)-](/img/structure/B12638571.png)
![3-{(4S)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(3-fluorophenyl)propanamide](/img/structure/B12638578.png)
